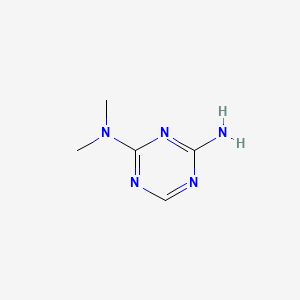

N,N-dimethyl-1,3,5-triazine-2,4-diamine

Beschreibung

Significance of 1,3,5-Triazine (B166579) Heterocycles in Chemical Research

The 1,3,5-triazine, or s-triazine, ring is an aromatic heterocycle with the chemical formula (HCN)₃. wikipedia.org Its derivatives are of immense interest in chemical research due to their versatile applications. The symmetrical nature of the triazine ring and the presence of three nitrogen atoms impart unique electronic properties and multiple sites for functionalization, making it a valuable building block in synthetic chemistry.

Historically, the most prominent derivative of 1,3,5-triazine is melamine (B1676169) (1,3,5-triazine-2,4,6-triamine), which, along with cyanuric acid (1,3,5-triazine-2,4,6-triol), has been extensively used in the polymer industry. wikipedia.org The high reactivity of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) allows for the sequential substitution of its chlorine atoms, providing a straightforward route to a wide range of mono-, di-, and trisubstituted triazines. nih.gov This reactivity has been harnessed to create a multitude of compounds with diverse functionalities.

In medicinal chemistry, the 1,3,5-triazine scaffold is a common pharmacophore found in molecules with a broad spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. nih.gov Furthermore, triazine derivatives have found applications as herbicides, reactive dyes, and in materials science as components of polymers and dendrimers. wikipedia.org

Historical Context of Academic Investigations into the N,N-dimethyl-1,3,5-triazine-2,4-diamine Moiety

The academic investigation of this compound is intrinsically linked to the broader history of guanamine synthesis. Guanamines, which are 2,4-diamino-1,3,5-triazines, have been a subject of study since the early 20th century. One of the foundational methods for the synthesis of the 1,3,5-triazine ring is the Pinner triazine synthesis, named after Adolf Pinner, which involves the reaction of an alkyl or aryl amidine with phosgene. wikipedia.org

Early patents, such as one from 1943, describe general methods for preparing guanamines. google.com These initial methods often involved the reaction of biguanides with acid chlorides or esters of fatty acids. google.com While effective, these early syntheses were often hindered by the high cost of the starting materials. google.com

The specific moiety, this compound, falls under the class of asymmetrically substituted guanamines. The development of synthetic routes that allowed for the controlled and stepwise substitution of the triazine ring was crucial for the preparation of such compounds. A significant advancement in the synthesis of this compound involves the reaction of metformin (B114582) hydrochloride with sodium methoxide, followed by the addition of methyl formate. This method has been reported to produce the target compound in high yield.

While early research focused on the fundamental synthesis and characterization of these molecules, later investigations began to explore their potential applications, driven by the diverse biological activities observed in other triazine derivatives.

Overview of Research Trajectories for this compound Derivatives

Research into derivatives of this compound has primarily been concentrated in the field of medicinal chemistry, with a significant focus on the development of novel therapeutic agents. The ability to introduce various substituents at the remaining positions of the triazine ring allows for the fine-tuning of the molecule's properties to interact with specific biological targets.

A major area of investigation has been in the development of anticancer agents. Numerous studies have synthesized and evaluated derivatives of this compound for their cytotoxic activity against various cancer cell lines. nih.gov For instance, derivatives have been designed to target specific enzymes and receptors that are overexpressed in cancer cells.

Beyond oncology, research has explored the potential of these derivatives in other therapeutic areas. For example, some derivatives have been investigated for their activity as neuronal voltage-gated sodium channel blockers, suggesting potential applications in the management of neuropathic pain and epilepsy.

In addition to medicinal applications, the 1,3,5-triazine core of this compound suggests potential for its derivatives in materials science. The nitrogen-rich structure can be exploited for the development of new polymers, resins, and other materials with specific thermal and electronic properties. While less explored than their medicinal counterparts, this remains a viable and interesting research trajectory.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5/c1-10(2)5-8-3-7-4(6)9-5/h3H,1-2H3,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLIWWBOLVXREMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=NC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70304608 | |

| Record name | N,N-dimethyl-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70304608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4039-98-9 | |

| Record name | 4039-98-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166459 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-dimethyl-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70304608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-2-dimethylamino-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for N,n Dimethyl 1,3,5 Triazine 2,4 Diamine and Its Derivatives

Conventional Synthetic Approaches to N,N-dimethyl-1,3,5-triazine-2,4-diamine and Analogues

Traditional methods for synthesizing the this compound core often rely on foundational reactions involving readily available precursors, metal catalysis, base mediation, and the use of chlorinating agents.

Synthesis from Methyl Formate and Metformin (B114582) Hydrochloride Precursors

A direct synthetic route to this compound involves the reaction of metformin hydrochloride with methyl formate. In a typical procedure, metformin hydrochloride is treated with a base, such as sodium methoxide, to generate the free base form. This is followed by the addition of methyl formate, which acts as a one-carbon synthon to facilitate the cyclization into the triazine ring.

One documented method involves mixing metformin hydrochloride with sodium methoxide at room temperature, followed by the dropwise addition of methyl formate. The reaction proceeds over 24 hours at room temperature. chemicalbook.com Evaporation of the solvent and recrystallization of the resulting solid yields the final product, this compound, in high yield. chemicalbook.com Another variation involves heating a mixture of metformin hydrochloride, sodium methoxide, and an ester like methyl benzoate in anhydrous methanol under reflux. nih.gov

Table 1: Synthesis of this compound

| Precursor 1 | Precursor 2 | Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Metformin hydrochloride | Methyl formate | Sodium methoxide | Room temperature, 24 hours | 92% | chemicalbook.com |

| Metformin hydrochloride | Methyl benzoate | Sodium methoxide | Anhydrous MeOH, reflux, 2 hours | - | nih.gov |

Metal-Catalyzed Synthetic Procedures (e.g., Ruthenium, Copper)

Transition-metal catalysis offers powerful methods for the construction of 1,3,5-triazine (B166579) rings, often under mild conditions with broad substrate scope.

Ruthenium-Catalyzed Synthesis: Ruthenium catalysts have been effectively used in the synthesis of tri-substituted 1,3,5-triazinones from alcohols and guanylureas. rsc.org While not a direct synthesis of this compound, this methodology highlights the utility of ruthenium in forming the triazine core. rsc.org Another ruthenium-catalyzed approach involves the reaction of alcohols and biguanides to form substituted 2,4-diamino-1,3,5-triazines. mdpi.com

Copper-Catalyzed Synthesis: Copper-catalyzed reactions are prominent in the synthesis of substituted 2,4-diamino-1,3,5-triazines. An efficient method involves the copper(I)-catalyzed reaction of 1,1-dibromoalkenes with biguanides. acs.orgorganic-chemistry.org This reaction proceeds under mild conditions, tolerates a wide range of functional groups, and produces trisubstituted 1,3,5-triazines in good yields. acs.org The catalyst system typically involves CuI and a ligand like 2,2'-bipyridine. acs.org Another approach is the aerobic copper-catalyzed cyclization of amidines with dimethylformamide (DMF) serving as a one-carbon source to produce 2,4-disubstituted-1,3,5-triazines. acs.org Additionally, copper(I) cations supported on a resin have been used as a reusable heterogeneous catalyst for the synthesis of di- and trisubstituted 1,3,5-triazine derivatives via Ullmann C-N coupling. nih.govsemanticscholar.org

Table 2: Examples of Copper-Catalyzed Synthesis of 1,3,5-Triazine Derivatives

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| 1,1-Dibromoalkenes | Biguanides | CuI / 2,2′-bipyridine | Substituted 2,4-diamino-1,3,5-triazines | acs.orgorganic-chemistry.org |

| Amidines | DMF | CuI / Pyridine | 2,4-Disubstituted-1,3,5-triazines | acs.org |

| Dichlorotriazinyl benzenesulfonamide | Nucleophiles | Resin-supported Cu(I) | Di- and trisubstituted 1,3,5-triazines | nih.govsemanticscholar.org |

Base-Mediated Synthesis of 1,3,5-Triazin-2-amines

Base-mediated, transition-metal-free methods provide an efficient and straightforward route to unsymmetrical 1,3,5-triazin-2-amines. A three-component reaction of imidates, guanidines, and amides (like DMF) or aldehydes using a base such as cesium carbonate (Cs₂CO₃) has been developed. organic-chemistry.orgorganic-chemistry.orgacs.orgacs.org This protocol is noted for its simplicity, tolerance of a broad range of functional groups, and good yields without the need for a catalyst. organic-chemistry.orgacs.org The reaction mechanism involves nucleophilic addition and elimination processes, with the formyl group of DMF serving as a C-H source. organic-chemistry.org This method successfully produces various unsymmetrically substituted 1,3,5-triazin-2-amine derivatives. acs.org

Reactions Involving Chlorinating Agents and Subsequent Substitutions

The most conventional and widely used method for synthesizing substituted 1,3,5-triazines involves the sequential nucleophilic substitution of the chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). nih.govderpharmachemica.comscholarsresearchlibrary.com The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled, stepwise reactions. nih.govscholarsresearchlibrary.com

The substitution of the three chlorine atoms is temperature-dependent:

The first chlorine is typically displaced at 0-5°C. derpharmachemica.comscholarsresearchlibrary.com

The second chlorine reacts at room temperature (around 27-50°C). scholarsresearchlibrary.com

The third substitution requires higher temperatures, often at the reflux temperature of the solvent. scholarsresearchlibrary.com

This controlled reactivity allows for the synthesis of a vast range of symmetric and non-symmetric tri-substituted 1,3,5-triazines by reacting cyanuric chloride with various nucleophiles such as amines, alcohols, and thiols. nih.govnih.gov For instance, to synthesize a disubstituted chloro-triazine, cyanuric chloride is reacted with an amine at 0°C, followed by reaction with a second amine at room temperature. nih.gov

Advanced and Green Synthetic Protocols for this compound Structures

In line with the principles of green chemistry, advanced synthetic protocols aim to reduce reaction times, energy consumption, and the use of hazardous solvents.

Microwave-Assisted Synthetic Methodologies

Microwave irradiation has emerged as a powerful tool in the synthesis of 1,3,5-triazine derivatives, offering significant advantages over conventional heating methods, such as dramatically reduced reaction times, improved yields, and cleaner reactions. chim.itmonash.edu

Several microwave-assisted protocols have been developed:

From Metformin: A metal-free, eco-friendly protocol prepares trisubstituted 1,3,5-triazines from metformin using benzotriazole chemistry under microwave heating. This method features short reaction times (3 hours), easy product isolation, and excellent yields. mdpi.com

From Cyanoguanidine: The reaction of cyanoguanidine with various nitriles under microwave irradiation is a green procedure for preparing 6-substituted-2,4-diamino-1,3,5-triazines. chim.itresearchgate.net This solvent-free or low-solvent method is simple and rapid. chim.itresearchgate.net Similarly, a one-pot, three-component reaction of cyanoguanidine, aromatic aldehydes, and arylamines under microwave irradiation produces 6,N²-diaryl-1,3,5-triazine-2,4-diamines. nih.gov

From Cyanuric Chloride: Microwave assistance can significantly accelerate the sequential substitution of chlorine atoms on cyanuric chloride. nih.gov For example, using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) in a solvent such as DMF under microwave irradiation can reduce reaction times to mere minutes (e.g., 150 seconds). nih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method | Microwave-Assisted Method | Reference |

|---|---|---|---|

| Synthesis of 1,3,5-triazinane | 10 hours, 62-78% yield | 3 minutes, 98-99% yield | clockss.org |

| Substitution on Cyanuric Chloride | Several hours | 5 minutes, >75% yield | nih.govnih.gov |

| Synthesis from Cyanoguanidine and Benzonitrile | 14 hours (100°C), 81% yield | 14 minutes (80°C), 93% yield | clockss.org |

Ultrasound-Assisted Synthesis Optimization

Ultrasound-assisted synthesis has emerged as a powerful technique for accelerating chemical reactions and improving yields in an environmentally friendly manner. researchgate.netnih.gov This sonochemical approach utilizes the energy of acoustic cavitation to create localized hot spots with extreme temperatures and pressures, which can dramatically enhance reaction rates. nih.gov

A significant advantage of this method is its compatibility with green solvents, particularly water, thus minimizing the reliance on hazardous organic solvents like DMF, THF, or dioxane. nih.gov Research has demonstrated that for the synthesis of 1,3,5-triazine derivatives, sonochemical methods can reduce reaction times to as little as five minutes while achieving yields greater than 75%. nih.gov This efficiency represents a substantial improvement over classical heating methods, which are often more energy- and time-intensive. nih.gov Studies have developed sonochemical protocols in aqueous media, underscoring the potential for scalable, efficient, and sustainable production of bioactive triazine compounds. mdpi.com

Table 1: Comparison of Synthetic Methods for 1,3,5-Triazine Derivatives

| Method | Key Advantages | Typical Reaction Time | Solvent | Reference |

| Ultrasound-Assisted | Rapid, Energy-efficient, Use of green solvents (e.g., water) | 5-15 minutes | Aqueous media, THF | nih.gov |

| Microwave-Assisted | Rapid heating, High yields, Solvent-free options | 10-30 minutes | Solvent-free, DMSO, Pyridine | researchgate.netresearchgate.netbeilstein-journals.org |

| Conventional Heating | Well-established, Simple setup | Several hours (3-24h) | DMF, THF, Acetone, Dioxane | nih.govijpras.com |

Solvent-Reduced and Environmentally Benign Procedures

The principles of green chemistry are increasingly being applied to the synthesis of 1,3,5-triazine scaffolds. Methodologies that reduce or eliminate the use of solvents are particularly noteworthy for being clean, economical, and safe. researchgate.netchim.it

Microwave irradiation is a prominent technique in this area, providing an efficient, solvent-free procedure for the selective preparation of various 1,3,5-triazines. researchgate.netchim.it The rapid and uniform heating induced by microwaves significantly shortens reaction times, which not only saves energy but also minimizes the potential for thermal decomposition of reagents and products, often leading to cleaner reactions and higher yields. chim.it For instance, the reaction of dicyandiamide with various nitriles under microwave irradiation is a green method for producing 2,4-diamino-1,3,5-triazines. researchgate.net Similarly, the final chlorine substitution on a triazine ring, which typically requires prolonged heating at high temperatures, can be accomplished in just 10 minutes using solvent-free microwave conditions. chim.it

These environmentally benign procedures represent a significant step forward from traditional methods that rely on large volumes of often hazardous solvents. researchgate.netrsc.org

One-Pot Multi-Component Reaction Designs

One-pot multi-component reactions (MCRs) offer a highly efficient strategy for synthesizing complex molecules like 1,3,5-triazine derivatives from simple, readily available starting materials in a single step. monash.edubenthamdirect.com This approach avoids the need for isolating intermediates, thereby saving time, resources, and reducing waste. MCRs are considered environmentally benign and more economical compared to multi-step synthetic routes. benthamdirect.comingentaconnect.com

A common MCR design for 2,4-diamino-1,3,5-triazines involves the acid-catalyzed reaction of cyanoguanidine with an aldehyde and an amine. monash.edu This is often followed by a dehydrogenative aromatization step to yield the final triazine product. monash.edu This strategy has been successfully applied to generate libraries of diverse compounds, including N²,6-diaryl-1,3,5-triazine-2,4-diamines, through microwave-assisted one-pot procedures. nih.gov The versatility of MCRs allows for the incorporation of a wide range of functional groups by simply varying the starting components. monash.edunih.gov

Table 2: Examples of One-Pot Syntheses of 1,3,5-Triazine Derivatives

| Starting Materials | Catalyst/Conditions | Product Type | Reference |

| Arylaldehydes, Thiourea, Orthoformates | Catalyst-free | 1,3,5-Triazine-2,4-dithiones | nih.gov |

| Cyanoguanidine, Aldehydes, Amines | Acid-catalyzed, Microwave | N²,6-Diaryl-1,3,5-triazine-2,4-diamines | monash.edunih.gov |

| Dichlorotriazinyl benzenesulfonamide, Nucleophiles | Cu(I) supported on resin | Trisubstituted 1,3,5-triazines | nih.gov |

Derivatization Strategies and Combinatorial Library Synthesis for this compound Derivatives

Nucleophilic Substitution Reactions on the 1,3,5-Triazine Ring

The most fundamental and widely used method for synthesizing substituted 1,3,5-triazines is the sequential nucleophilic aromatic substitution (SNAr) of chlorine atoms from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). mdpi.commdpi.com The reactivity of the chlorine atoms on the triazine ring is significantly higher than that of chlorobenzene, and it decreases as more chlorines are replaced by other groups. mdpi.com

This differential reactivity allows for controlled, stepwise substitution by careful management of the reaction temperature:

First Substitution: Occurs readily at low temperatures (around 0 °C) and is often exothermic. mdpi.comchim.it

Second Substitution: Typically performed at room temperature. mdpi.comchim.it

Third Substitution: Requires higher temperatures, often at the reflux of a high-boiling solvent, and longer reaction times. chim.it

A wide variety of nucleophiles, including amines, alcohols, and thiols, can be used to displace the chlorine atoms, providing access to a vast array of symmetrically and asymmetrically substituted triazine derivatives. nih.govchim.it The order of nucleophile addition is crucial; for instance, in synthesizing mixed O,N-substituted triazines, the oxygen nucleophile should be incorporated before the amine. nih.gov

Introduction of Diverse Alkyl, Aryl, and Heteroaryl Substituents

The stepwise nucleophilic substitution chemistry of cyanuric chloride is the cornerstone for introducing a wide diversity of substituents onto the 1,3,5-triazine core. By selecting appropriate nucleophiles, various alkyl, aryl, and heteroaryl moieties can be readily incorporated.

For example, reacting 2-chloro-4,6-disubstituted-s-triazine derivatives with hydrazine hydrate produces hydrazino intermediates. nih.gov These intermediates can then be condensed with a range of aldehyde derivatives to form a library of 1,3,5-triazine-hydrazone compounds bearing diverse benzylidene substituents. nih.gov Similarly, various primary and secondary amines, such as N,N-dimethyl-1,3-propanediamine, morpholine, and differently substituted anilines, have been used to synthesize libraries of amino-1,3,5-triazines. rsc.org This strategy allows for fine-tuning the chemical and physical properties of the final compounds, which is essential for applications in medicinal chemistry and materials science. ijpras.comnih.gov The reaction of 2-amino monash.edunih.govresearchgate.nettriazines with ketones can also be controlled to selectively introduce N-triazinyl α-ketoamides or amides, further expanding the accessible chemical space. semanticscholar.org

Solid-Phase Synthesis for High-Throughput Compound Generation

Solid-phase synthesis provides a powerful platform for the high-throughput generation of combinatorial libraries of 1,3,5-triazine derivatives. researchgate.netresearchgate.net This methodology involves anchoring a triazine building block, such as 2,4-dichloro-1,3,5-triazine, to a solid support (resin) via a linker. researchgate.net Subsequent substitution reactions are then carried out on the resin-bound intermediate.

The key advantages of solid-phase synthesis include the simplification of purification, as excess reagents and byproducts can be washed away from the resin-bound product, and the potential for automation. After the desired substitutions are complete, the final product is cleaved from the resin, typically under mild acidic conditions. researchgate.net This approach has been used to generate libraries of 2,4-diamino-1,3,5-triazines with high purity. researchgate.net Alternative strategies, such as using an oxidation-activation of a thioether to a sulfone on the solid support, have been developed to further enhance the efficiency and purity of the generated library compounds. researchgate.net These high-throughput methods are invaluable for drug discovery, enabling the rapid synthesis and screening of large numbers of compounds to identify new bioactive molecules. nih.gov

Synthesis of Hybrid Conjugates Incorporating this compound Scaffolds

The development of hybrid molecules, which combine two or more distinct pharmacophoric units into a single entity, is a prominent strategy in medicinal chemistry. This approach aims to create synergistic effects, enhance biological activity, or modulate the properties of the parent molecules. The 2,4-diamino-1,3,5-triazine scaffold, including this compound, serves as a versatile building block for the creation of such hybrid conjugates.

A notable strategy involves linking the 2,4-diamino-1,3,5-triazinyl moiety with other biologically active heterocyclic systems, such as coumarin and 2-imino-coumarin. nih.gov One synthetic pathway to achieve this involves the reaction of 2-(4,6-diamino-1,3,5-triazin-2-yl)acetonitriles with substituted 2-hydroxybenzaldehydes. nih.govresearchgate.net This condensation reaction leads to the formation of 2-imino-2H-chromen-3-yl-1,3,5-triazine compounds, which are hybrid structures of 2,4-diamino-1,3,5-triazines and 2-imino-coumarins. nih.govresearchgate.net Subsequent heating of these imino-coumarin hybrids in aqueous dimethylformamide (DMF) can convert them into the corresponding coumarin-triazine hybrids (2H-chromen-3-yl-1,3,5-triazines). nih.govresearchgate.net This methodology provides a framework for creating diverse hybrid molecules where the substitution pattern on both the triazine and the coumarin ring can be systematically varied to explore structure-activity relationships. For instance, the synthesis of 4-[7-(diethylamino)-2-imino-2H-chromen-3-yl]-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-amine demonstrated significant cytotoxic activity, highlighting the potential of this molecular hybridization strategy. nih.gov

Optimization and Efficiency Studies in the Synthesis of this compound Compounds

Optimizing synthetic protocols is critical for the efficient, cost-effective, and scalable production of chemical compounds. For this compound and its derivatives, research has focused on refining catalyst systems, reagents, and reaction conditions to maximize yield, improve selectivity, and minimize reaction times.

The choice of catalyst and reagents is fundamental to the success of a synthetic transformation. In the synthesis of functionalized 1,3,5-triazines, various systems have been explored to enhance efficiency and selectivity.

One well-documented approach involves the copper-catalyzed synthesis of N-( chemicalbook.comnih.govnih.govtriazine-2-yl) α-ketoamides from 2-amino chemicalbook.comnih.govnih.govtriazines and ketones. nih.govsemanticscholar.org In these studies, a systematic optimization of the copper catalyst was performed. Different copper salts, including copper(I) chloride (CuCl), copper(I) iodide (CuI), copper(I) bromide (CuBr), and copper(II) acetate (Cu(OAc)₂), were evaluated. nih.govsemanticscholar.org The results indicated that CuCl was the most effective catalyst for this transformation, providing the desired product in high yield when used in conjunction with iodine as a co-reagent. nih.govsemanticscholar.org The optimization process revealed that a combination of CuCl (20 mol%) and iodine (2.0 eq.) in dimethyl sulfoxide (DMSO) at 120 °C yielded the best results. nih.govsemanticscholar.org

For the synthesis of the parent this compound, a high-yield method starts from metformin hydrochloride. chemicalbook.com The process involves reacting metformin hydrochloride with sodium methoxide in methanol, followed by the addition of methyl formate. This straightforward, two-stage reaction proceeds at room temperature and produces the target compound in a 92% yield after recrystallization. chemicalbook.com

The use of microwave-assisted synthesis has also been identified as an effective strategy for preparing 2,4-diamino-1,3,5-triazine derivatives. ijpras.comijpras.comnih.gov This technique often accelerates the reaction, leading to higher yields in significantly shorter timeframes compared to conventional heating methods. chim.it For example, a library of 126 different 6,N²-diaryl-1,3,5-triazine-2,4-diamines was efficiently prepared using a one-pot, microwave-assisted, three-component condensation of cyanoguanidine, aromatic aldehydes, and arylamines. nih.gov

| Entry | Catalyst (mol%) | Iodine (eq.) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | CuCl (20) | 2.0 | DMSO | 120 | 90 |

| 2 | CuI (20) | 2.0 | DMSO | 120 | trace |

| 3 | CuBr (20) | 2.0 | DMSO | 120 | trace |

| 4 | Cu(OAc)₂ (20) | 2.0 | DMSO | 120 | trace |

| 5 | CuCl (10) | 2.0 | DMSO | 120 | 72 |

| 6 | CuCl (20) | 1.0 | DMSO | 120 | 65 |

Fine-tuning reaction conditions such as temperature, solvent, and reaction time is crucial for maximizing product yield and achieving desired selectivity.

Temperature plays a significant role in reaction kinetics and outcomes. In the copper-catalyzed synthesis of N-( chemicalbook.comnih.govnih.govtriazine-2-yl) derivatives, experiments were conducted at various temperatures, including 100 °C, 120 °C, and 130 °C, to find the optimal thermal conditions. A temperature of 120 °C was established as the most effective for achieving the highest yield. nih.govsemanticscholar.org

The choice of solvent can dramatically influence the course of a reaction. For the oxidative C-C bond cleavage to form N-( chemicalbook.comnih.govnih.govtriazine-2-yl) amides, several solvents were screened. semanticscholar.org While dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and toluene were unproductive, a mixture of 1,2-dichlorobenzene (1,2-DCB) and diethylene glycol dimethyl ether (diglyme) gave the desired product in a 63% yield when the temperature was increased to 140 °C. semanticscholar.org

Modern techniques like microwave irradiation have proven to be highly advantageous for improving reaction efficiency. chim.it The rapid and uniform heating provided by microwaves can significantly reduce reaction times and often leads to cleaner product formation and improved yields. chim.it This method has been successfully applied to the synthesis of various 2,4-diamino-1,3,5-triazines, where it facilitated reactions that otherwise required harsh conditions or long durations. ijpras.comijpras.comchim.it For instance, the preparation of biguanide intermediates, precursors to the triazine ring, was achieved in just 10 minutes at 130 °C under microwave irradiation, leading to final product yields ranging from 16-86%. ijpras.comijpras.com

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Atmosphere | Yield (%) |

|---|---|---|---|---|---|

| 1 | CuCl₂ (20) | 1,2-DCB | 120 | O₂ | 27 |

| 2 | CuCl₂ (20) | Diglyme | 120 | O₂ | 11 |

| 3 | CuCl₂ (20) | 1,2,4-TCB | 120 | O₂ | NR |

| 4 | CuCl₂ (20) | DMF | 120 | O₂ | NR |

| 5 | CuCl₂ (20) | NMP | 120 | O₂ | NR |

| 6 | CuCl₂ (40) | 1,2-DCB/Diglyme | 140 | O₂ | 63 |

Computational and Theoretical Investigations of N,n Dimethyl 1,3,5 Triazine 2,4 Diamine Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, used to investigate the electronic structure of many-body systems. colab.ws It is widely applied to triazine derivatives to assess structural and spectral properties. irjweb.com DFT calculations allow for the prediction of various molecular properties by approximating the exchange-correlation energy that determines the ground-state electron density.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For triazine derivatives, methods like B3LYP with basis sets such as 6-311G(d,p) are commonly employed to calculate optimized structural parameters like bond lengths and angles. researchgate.net In studies of related 2,4-diaminotriazine derivatives, the C-N bond lengths within the triazine ring are found to be exceptionally uniform. researchgate.net The planarity of the triazine ring is a key feature, with amino groups typically being almost coplanar with the ring itself. researchgate.net

Vibrational frequency calculations are performed on the optimized geometry to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. These calculated spectra can be compared with experimental data to validate the computational model. For example, in analyses of similar molecules, N-H stretching vibrations are typically predicted and observed in the 3300–3500 cm⁻¹ region. researchgate.net

Table 1: Representative Optimized Geometrical Parameters for a Triazine Derivative Note: This data is for 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine, calculated at the B3LYP/6-311G(d,p) level, and serves as an illustrative example of typical bond lengths in such systems. researchgate.net

| Parameter | Bond Length (Å) |

| C4–C7 | 1.406 |

| C4–C13 | 1.400 |

| C1–N2 | 1.327 |

| C1–N5 | 1.349 |

| C2–N3 | 1.340 |

| C2–N5 | 1.325 |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. irjweb.commdpi.com A smaller energy gap suggests higher chemical reactivity and lower kinetic stability. mdpi.com

In studies of various 1,3,5-triazine (B166579) derivatives, DFT calculations are used to determine these energy values and predict reactivity. colab.ws The HOMO-LUMO gap can be influenced by different substituents on the triazine ring, which allows for the tuning of the molecule's electronic properties. koreascience.kr This analysis helps in understanding charge transfer within the molecule and its potential as an electronic material. koreascience.kr

Table 2: Illustrative Frontier Orbital Energies and Related Quantum Chemical Parameters Note: These parameters are calculated from HOMO and LUMO energies and describe the molecule's reactivity. mdpi.com

| Parameter | Formula | Description |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | (I + A) / 2 | Measures the power to attract electrons. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein or enzyme. researchgate.net This method is instrumental in drug discovery for predicting binding affinity and understanding the interaction model between a molecule and its biological target. researchgate.net For the 1,3,5-triazine-2,4-diamine scaffold, docking simulations have been used to explore potential antimalarial and anticancer activities. researchgate.netnih.gov

In a typical docking study, the ligand structure is optimized, and partial charges are assigned before it is placed in the binding site of the receptor. researchgate.net Software like Dock6 is then used to generate and score various binding poses. researchgate.net The results are analyzed to identify key interactions, such as hydrogen bonds, that stabilize the ligand-receptor complex. researchgate.net For example, studies on related triazine derivatives targeting the Plasmodium falciparum dihydrofolate reductase (pDHFR) enzyme have identified crucial hydrogen bonding patterns that contribute to inhibitory activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For derivatives of 1,3,5-triazine-2,4-diamine, QSAR studies have been performed to predict properties like toxicity or antiproliferative effects against cancer cells. researchgate.netrsc.org

These models are built using descriptors that quantify various aspects of the molecular structure, including quantum-chemical properties derived from DFT calculations (such as charge distribution, dipole moment, and electron density) and topological features. researchgate.net The results of such studies indicate that factors like the charge on nitrogen atoms and the nature of substituents play a significant role in determining the biological activity of these compounds. researchgate.net 3D-QSAR models have been successfully developed for this class of compounds to guide the design of new, more potent anticancer agents. rsc.orgnih.gov

Molecular Dynamics (MD) Simulations for Protein-Ligand Complex Stability

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. In the context of drug design, MD simulations are used to assess the stability of a protein-ligand complex predicted by molecular docking. By simulating the complex in a dynamic environment that mimics physiological conditions, researchers can observe how the ligand's binding pose and interactions evolve, providing a more accurate estimate of binding affinity and complex stability. While MD simulations are a standard tool for validating docking results for bioactive compounds, specific MD studies focused solely on N,N-dimethyl-1,3,5-triazine-2,4-diamine were not prominently available in the surveyed literature. However, this technique remains a critical step in the computational evaluation of any potential therapeutic agent based on this scaffold.

In Silico Assessment of Molecular Properties for Research Design

The foundational step in the computational investigation of any chemical entity involves the in silico assessment of its molecular properties. These calculated descriptors are crucial for designing experimental research, predicting physicochemical behavior, and establishing a baseline for more complex theoretical studies. For this compound (CAS Number: 4039-98-9), key molecular properties have been computationally derived to guide its potential applications and further analysis.

These properties, summarized in the table below, provide a snapshot of the molecule's size, composition, and basic electronic features. The molecular formula and weight are fundamental for any synthetic and analytical work. Other descriptors, while not extensively available in public databases for this specific compound, are typically calculated using computational software to predict solubility, membrane permeability, and potential for intermolecular interactions, which are vital parameters in fields such as medicinal chemistry and materials science.

| Property | Value | Source |

|---|---|---|

| Chemical Name | This compound | |

| CAS Number | 4039-98-9 | keyorganics.net |

| Molecular Formula | C5H9N5 | keyorganics.net |

| Molecular Weight | 139.16 g/mol |

Theoretical Analysis of Tautomerism and Isomerization in this compound Derivatives

The this compound structure possesses the potential for tautomerism, a form of isomerization involving proton migration. Specifically, amino-imino tautomerism can be considered, where a proton from an exocyclic amino or dimethylamino group migrates to a ring nitrogen atom. Theoretical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the possibility and stability of such tautomeric forms. nih.gov

Computational studies on related amino-1,3,5-triazine derivatives have shown that different tautomers can be modeled and their relative energies calculated to predict the most stable form. nih.govresearchgate.net For instance, research on N2,N4-bis(4-fluorophenethyl)-N6-(3-(dimethylamino)propyl)-1,3,5-triazine-2,4,6-triamine demonstrated that the molecule can exist as three predominant tautomers, and equilibrium constants can be calculated to understand their distribution in different phases. researchgate.net

The transition state for the amino-imino proton exchange is a critical factor in determining the likelihood of tautomerization. For some 1,3,5-triazine derivatives, this exchange is theorized to proceed through a four-membered ring structure. DFT calculations have estimated the energy of this transition state to be approximately 50 kcal/mol, a significant energy barrier that suggests the process is unlikely to occur spontaneously without solvent assistance. researchgate.net While these tautomeric forms are theoretically possible, experimental evidence from absorption and emission spectra for some substituted triazines does not indicate proton transfer in the ground or excited states, suggesting the amino form is overwhelmingly dominant under typical conditions. researchgate.net

Computational Studies on Rotational Barriers and Conformational Flexibility

The conformational flexibility of this compound is largely dictated by the rotation around the C-N bond connecting the dimethylamino group to the triazine ring. X-ray diffraction and theoretical analyses of similar structures reveal that this bond exhibits partial double bond character. tandfonline.com This characteristic arises from the delocalization of the nitrogen lone pair electrons into the electron-deficient triazine ring, which in turn creates a significant energy barrier to free rotation.

This hindered rotation is a well-studied phenomenon in amino-s-triazines and can be investigated both experimentally through dynamic Nuclear Magnetic Resonance (NMR) spectroscopy and computationally using methods like DFT. tandfonline.comresearchgate.net Computational models are employed to calculate the ground-state energy landscapes and the transition state energies for rotation, which often show good agreement with experimental rotational barriers. researchgate.net

The energy required to overcome this rotational barrier has been quantified for various 2,4-diamino-1,3,5-triazine derivatives. These computational and experimental studies provide insight into the conformational dynamics of the molecule.

| System/Derivative Class | Rotational Barrier (kcal/mol) | Method |

|---|---|---|

| OLED-relevant 1,3,5-triazine derivatives | 11.7 - 14.7 | Experimental (NMR) & DFT |

The rotation around the C(triazine)-N bond leads to the existence of different conformers, such as symmetric and asymmetric forms, which can be in dynamic equilibrium in solution. researchgate.net The study of these rotational barriers is essential for understanding the molecule's three-dimensional structure and how its shape might influence its interactions in various chemical systems.

Coordination Chemistry and Material Science Applications of N,n Dimethyl 1,3,5 Triazine 2,4 Diamine Derivatives

N,N-dimethyl-1,3,5-triazine-2,4-diamine Derivatives as Ligands in Coordination Chemistry

The nitrogen atoms within the triazine ring and the exocyclic amino groups of this compound and its derivatives provide multiple coordination sites for metal ions. This allows them to act as versatile ligands in the formation of metal complexes. The electronic properties of the triazine ring, characterized by its π-acidity, can influence the stability and reactivity of the resulting metal complexes.

Complexation Studies with Transition Metals and Lanthanides

Derivatives of 2,4-diamino-1,3,5-triazine have been shown to coordinate with a variety of transition metals, including cobalt(II), nickel(II), and copper(II). For instance, the modification of the amino groups with single-directional linkers has led to the formation of cross-linked polymeric Schiff base metal complexes. While specific studies on this compound are limited, the broader class of 2,4-diamino-6-substituted-1,3,5-triazines has been investigated for their ability to form complexes with lanthanide ions, which is relevant for applications such as the separation of actinides and lanthanides in nuclear reprocessing. In one instance, a 2,4-diamino-6-methyl-1,3,5-triazine methanol solvate was isolated during research aimed at preparing new lanthanide macrocyclic complexes, highlighting the role of these triazine derivatives in lanthanide coordination chemistry. researchgate.net

More complex triazine-based ligands, such as those incorporating pyridyl groups, have been extensively studied for their coordination with both transition metals and lanthanides, forming a wide range of supramolecular structures. researchgate.net These studies provide a foundation for understanding the potential coordination behavior of simpler derivatives like this compound.

Ligand Binding Affinity and Selectivity Investigations

The binding affinity and selectivity of triazine-based ligands are crucial for their application in areas such as catalysis and sensing. The electronic nature of the triazine core, being more π-acidic than pyridine, can enhance catalyst stability under reducing conditions and facilitate metal-to-ligand charge transfer. acs.org However, the decreased Lewis basicity of the nitrogen lone pairs in triazines can make them more susceptible to substitution compared to pyridine analogues. This can be overcome by designing ligands that enforce a specific coordination geometry, such as pincer-type ligands. acs.org

Synthesis and Characterization of Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. The rigid and multitopic nature of triazine derivatives makes them excellent candidates for the construction of these materials. The use of 2,4,6-tri(pyridyl)-1,3,5-triazine ligands has led to the development of various coordination polymers and networks. researchgate.net

While there are no specific reports detailing the synthesis of coordination polymers or MOFs using this compound as the primary ligand, the general principles of MOF design suggest its potential utility. For instance, a related ligand, 1,3,5-triazine-2,4,6-triyltrithio-triacetic acid, has been used to synthesize novel 3D frameworks with lead(II) and nickel(II), demonstrating complex topologies and interesting photoluminescent and photocatalytic properties. rsc.orgscispace.com These examples underscore the potential of functionalized triazines in the creation of advanced porous materials.

Design and Assembly of Discrete Metalla-Assemblies

Beyond infinite coordination polymers, triazine-based ligands are also employed in the construction of discrete, well-defined supramolecular structures known as metalla-assemblies or coordination cages. The C3-symmetry of the 1,3,5-triazine (B166579) ring is particularly advantageous for creating highly symmetric, aesthetically pleasing architectures. These assemblies have potential applications in catalysis, sensing, and drug delivery.

Polypyridyl derivatives of 1,3,5-triazine have been successfully used to synthesize discrete metalla-assemblies. researchgate.net The ability of these ligands to bridge multiple metal centers in a controlled manner is key to the formation of these structures. Although specific examples involving this compound are not documented, its potential to act as a bidentate or monodentate ligand suggests it could be incorporated into heteroleptic assemblies with other ligands.

Integration of this compound into Polymer Synthesis as Building Blocks

The reactivity of the amino groups on the triazine ring allows for the incorporation of this scaffold into various polymer backbones. This can impart desirable properties such as thermal stability, flame retardancy, and specific binding capabilities to the resulting polymers. For example, 2,4-diamino-6-methyl-1,3,5-triazine (acetoguanamine) is used as a modifier and flexibilizer for formaldehyde resins. researchgate.net

Microwave-assisted synthesis has been shown to be an efficient and green method for preparing polymer-supported triazines. chim.it This methodology can be applied to create functionalized polymers where the triazine unit can subsequently be used for metal coordination or other applications. While direct examples of polymers synthesized from this compound are scarce in the literature, the chemical principles for its integration are well-established through studies on similar diamino-triazine derivatives.

Development of Functional Materials Utilizing the Triazine Scaffold

The unique electronic and structural properties of the 1,3,5-triazine ring have led to its use in a variety of functional materials. The electron-deficient nature of the triazine core makes it a good electron acceptor, which is a desirable property for applications in organic electronics, such as organic light-emitting diodes (OLEDs). The rigid and symmetrical architecture of triazine-based molecules also contributes to their exceptional photothermal stability and resilience in extreme chemical environments, making them suitable for heat-resistant polymers and fluorescent sensors. researchgate.net

Functionalized 1,3,5-triazine derivatives are key components in the development of photo- and electroluminescent materials. researchgate.net By attaching appropriate chromophoric or electron-donating groups to the triazine core, it is possible to tune the photophysical properties of the resulting molecules. Although research has often focused on more complex triazine derivatives, the fundamental properties of the triazine scaffold present in this compound make it a promising, albeit underexplored, platform for the development of novel functional materials.

Research into Optical and Electrical Properties of Triazine-Based Materials

The unique electronic characteristics of the 1,3,5-triazine core, particularly its π-electron deficient nature, make its derivatives promising candidates for various optical and electrical applications. Research in this area, while not extensively focused on this compound itself, has shed light on the potential of closely related triazine compounds in the development of advanced materials.

Triazine derivatives are being explored for their luminescent properties, particularly in the creation of metal-organic frameworks (MOFs). In these structures, the triazine-based ligands can coordinate with metal ions, leading to materials with tunable light-emitting properties. The porosity of MOFs can also be leveraged to incorporate other emissive molecules, leading to sensitized luminescence. For instance, MOFs derived from terbium(III) ions and a triazine-based ligand have been shown to exhibit bright green luminescence.

In the realm of electrical properties, novel fluoropolymers incorporating triazine rings have been synthesized and shown to possess low dielectric constants, a critical property for materials used in microelectronics. For example, a thermo-crosslinkable fluoropolymer containing triazine units demonstrated a low dielectric constant of 2.58 over a wide frequency range. This, combined with high thermal stability and low water absorption, makes such materials suitable for applications like printed circuit boards.

Studies on Flame Retardant Applications of Triazine Compounds

A significant area of research for triazine compounds, including derivatives of this compound, is their application as flame retardants. These compounds, rich in nitrogen, often act as charring agents within intumescent flame retardant (IFR) systems. When exposed to heat, they promote the formation of a stable, insulating char layer on the surface of a polymer, which hinders the transfer of heat and flammable gases, thereby suppressing combustion.

These triazine derivatives are frequently used in conjunction with an acid source, such as ammonium polyphosphate (APP), to enhance the flame retardancy of various polymers, most notably polypropylene (PP). The synergistic effect between the triazine compound and APP leads to a more efficient charring process and improved fire resistance.

Detailed Research Findings

Numerous studies have investigated the efficacy of different substituted s-triazine derivatives as flame retardants in polypropylene. The thermal stability and flame retardant performance are often evaluated using thermogravimetric analysis (TGA), Limiting Oxygen Index (LOI), and the UL-94 vertical burn test.

Thermogravimetric Analysis (TGA) provides insights into the thermal stability and char-forming ability of the compounds. Higher char residue at elevated temperatures is indicative of a more effective charring agent.

Limiting Oxygen Index (LOI) measures the minimum oxygen concentration required to support the flaming combustion of a material. A higher LOI value signifies better flame retardancy. Materials with an LOI above 21% are considered to have some degree of flame retardancy in ambient air.

The UL-94 test is a vertical burn test that classifies materials based on their burning behavior. A V-0 rating is the highest classification for this test, indicating that burning stops within 10 seconds after two applications of a flame, and no flaming drips are produced.

Table 1: Thermal Stability of Various sym-2,4,6-trisubstituted-s-triazine Derivatives

| Compound | Substituent | Decomposition Range (°C) | Char Residue at 800°C (%) | LOI |

| TCAT | p-Chloroaniline | 240–340 | 6 | 19.9 |

| TAT | Aniline | 320–440 | 20 | 25.5 |

| TBAT | p-Bromoaniline | 330–440 | 22 | 26.3 |

| TMAT | p-Methoxyaniline | 350–450 | 31.5 | 35 |

| THAT | p-Hydroxyaniline | 330–450 | 31.9 | 36 |

Data sourced from a study on sym-2,4,6-trisubstituted-s-triazine derivatives. mdpi.com

Table 2: Flame Retardant Performance of Polypropylene Composites with Triazine Derivatives and Ammonium Polyphosphate (APP)

| Formulation (25 wt% IFR loading) | Mass Ratio (APP:Triazine) | UL-94 Rating (1.6 mm) |

| PP / IFR (TAT) | 2:1 | V-1 |

| PP / IFR (TBAT) | 2:1 | V-1 |

| PP / IFR (TMAT) | 2:1 | V-0 |

Data reflects the performance of intumescent flame retardant (IFR) systems in polypropylene (PP). mdpi.com

Table 3: Limiting Oxygen Index (LOI) of Polypropylene Composites with Novel Triazine-Based Charring-Foaming Agents

| Charring-Foaming Agent | IFR Loading (wt%) | Mass Ratio (APP:Agent) | LOI (%) | UL-94 Rating |

| M4-CFA | 25 | 2:1 | 35.5 | V-0 |

Data from a study on novel triazine-based charring-foaming agents in polypropylene. researchgate.net

Table 4: Cone Calorimetry Data for Polypropylene with a Polyhydroxy Triazine-Based Charring Agent (TTDC)

| Sample | Peak Heat Release Rate (kW/m²) |

| Pure PP | 846.46 |

| PP / APP / TTDC / SiO₂ (75:16:8:1) | 236.61 |

This data illustrates the significant reduction in heat release rate with the addition of the triazine-based IFR system. hgxx.org

The research consistently demonstrates that the incorporation of these triazine derivatives, particularly those with electron-donating groups like methoxy and hydroxyl, significantly enhances the thermal stability and char-forming capabilities. mdpi.com When combined with APP, they create highly effective intumescent systems that can elevate the flame retardant rating of polypropylene to the highest standard (V-0) in the UL-94 test. mdpi.comresearchgate.net Cone calorimetry data further confirms their efficacy by showing a drastic reduction in the peak heat release rate, a key indicator of fire hazard. hgxx.org

Compound Names Table

| Abbreviation/Name | Full Chemical Name |

| This compound | This compound |

| APP | Ammonium Polyphosphate |

| PP | Polypropylene |

| TCAT | N2,N4,N6-tris(4-chlorophenyl)-1,3,5-triazine-2,4,6-triamine |

| TAT | N2,N4,N6-triphenyl-1,3,5-triazine-2,4,6-triamine |

| TBAT | N2,N4,N6-tris(4-bromophenyl)-1,3,5-triazine-2,4,6-triamine |

| TMAT | N2,N4,N6-tris(4-methoxyphenyl)-1,3,5-triazine-2,4,6-triamine |

| THAT | 4,4',4''-((1,3,5-triazine-2,4,6-triyl)tris(azanediyl))triphenol |

| M4-CFA | Triazine-based charring-foaming agent |

| TTDC | Polyhydroxy triazine-based charring agent |

| CNC | Cyanuric chloride |

| TRIS | Trimethylolaminomethane |

| SiO₂ | Silicon dioxide |

Future Research Directions and Emerging Applications of N,n Dimethyl 1,3,5 Triazine 2,4 Diamine Chemistry

Exploration of Undiscovered Chemical Space for Novel Bioactive Agents

The 2,4-diamino-1,3,5-triazine core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis for compounds with a wide array of biological activities. monash.edu These activities include anticancer, anti-inflammatory, antibacterial, antiviral, and antimalarial properties. Future research will focus on systematically modifying the N,N-dimethyl-1,3,5-triazine-2,4-diamine core to generate extensive libraries of novel analogues. This exploration of new "chemical space" is aimed at identifying next-generation therapeutic agents with enhanced potency and selectivity.

A primary strategy involves creating diversity at the remaining unsubstituted position on the triazine ring. By introducing various aryl or alkyl groups, researchers can fine-tune the molecule's properties to interact with specific biological targets. High-throughput screening of these compound libraries against panels of enzymes, such as protein kinases, or various cancer cell lines is a key approach. ijpras.comnih.gov For instance, studies on related 6,N²-diaryl-1,3,5-triazine-2,4-diamines have identified compounds with potent and highly selective antiproliferative effects against specific cancer cell lines, such as triple-negative breast cancer. researchgate.net This highlights the potential for discovering powerful new drug candidates by exploring derivatives of the core structure.

| Potential Biological Target | Therapeutic Area | Rationale for Triazine Scaffold |

| Protein Kinases | Oncology, Inflammation | The triazine core can mimic the hinge-binding region of ATP, a common strategy for kinase inhibition. ijpras.com |

| Dihydrofolate Reductase (DHFR) | Antibacterial, Antimalarial | The diamino-triazine structure is a classic pharmacophore for DHFR inhibitors. |

| Sodium Channels | Neuropathic Pain, Epilepsy | Certain 2,4-diamino-1,3,5-triazine derivatives have shown activity as neuronal sodium channel blockers. nih.gov |

| G-protein-coupled receptors (GPCRs) | Various CNS Disorders | Triazine derivatives have been investigated as antagonists for receptors like the 5-HT6 receptor. monash.edu |

Advanced Functional Material Design and Smart Systems Integration

The 1,3,5-triazine (B166579) ring is a remarkable building block in supramolecular chemistry due to its ability to participate in various intermolecular interactions, most notably hydrogen bonding. chim.itresearchgate.net The amino groups on the this compound molecule can act as hydrogen bond donors, while the nitrogen atoms within the triazine ring act as acceptors. This predictable bonding pattern allows for the programmed self-assembly of molecules into highly ordered, large-scale structures.

Future research will leverage this self-assembly behavior for the rational design of advanced functional materials. By modifying the substituents on the triazine core, scientists can control the formation of specific architectures, such as one-dimensional ribbons, two-dimensional sheets, or complex three-dimensional networks. chim.it The N,N-dimethyl groups, while not participating directly in hydrogen bonding, will influence the solubility and packing of the molecules, allowing for fine-tuning of the final material's properties.

The integration of these materials into "smart systems" is a particularly exciting frontier. These are materials designed to respond to external stimuli like light, heat, or the presence of a specific chemical. For example, a triazine-based supramolecular polymer could be designed to disassemble upon a change in pH, enabling its use as a carrier for controlled-release applications. The versatility of the triazine core allows for the incorporation of photoresponsive or electroactive groups, paving the way for novel sensors, actuators, and optoelectronic devices.

Catalytic Applications in Organic Transformations

While much research has focused on the synthesis of triazines, their application as catalysts is an emerging and promising field. The electron-deficient nature of the 1,3,5-triazine ring, combined with the potential for cooperative effects with attached functional groups, makes it an attractive scaffold for catalyst design.

A significant area of future development lies in designing triazine-based pincer ligands for transition-metal catalysis. acs.org Pincer ligands are molecules that hold a metal atom in a stable, tridentate grip, creating a well-defined and highly active catalytic center. Triazine cores, incorporated into PNP (phosphine-nitrogen-phosphine) pincer systems, are attractive for several reasons: they are highly π-deficient, which influences the electronic properties of the metal center, and they can feature an acidic N-H group that can participate directly in bond activation through metal-ligand cooperativity. acs.org These catalysts could be applied to a range of important organic transformations, such as the dehydrogenation of alcohols or the reduction of imines. acs.org

Furthermore, the basic nitrogen sites on the this compound itself could be explored for organocatalysis. Organocatalysts are small, metal-free organic molecules that can catalyze reactions, offering a greener alternative to traditional metal-based catalysts. mdpi.com The amine functionalities on the triazine could potentially activate substrates through hydrogen bonding or act as a Brønsted base, opening up new avenues for its use in reactions like the Strecker synthesis of α-aminonitriles. mdpi.com

Integration with Nanotechnology for Advanced Chemical Systems

The convergence of triazine chemistry with nanotechnology offers powerful new tools for creating sophisticated, functional systems. The predictable self-assembly properties of triazines are ideal for constructing nanostructures, and their versatile chemistry allows them to be readily attached to the surfaces of various nanomaterials. researchgate.net

Future research is actively pursuing the functionalization of nanoparticles with triazine-based molecules. For example, triazine-based dendrons have been successfully used to functionalize magnetite (Fe₃O₄) nanoparticles. nih.gov These magnetic nanoparticles can then be used as recyclable carriers for drug delivery systems, with the triazine dendron layer acting as a high-capacity adsorbent for bioactive compounds. nih.gov Similarly, triazine derivatives can be coated onto silica nanoparticles to create dual-function materials that act as both photoinitiators for polymerization and reinforcing fillers in nanocomposites, enhancing mechanical properties and stability. acs.org

Another exciting direction is the development of covalent triazine frameworks (CTFs). mdpi.combohrium.com CTFs are a class of porous, two-dimensional (2D) nanomaterials with high crystallinity and large surface areas. mdpi.com Their tunable porosity and high nitrogen content make them excellent candidates for applications in gas storage, separation, and catalysis. mdpi.com Research into this compound as a building block for novel CTFs could lead to materials with tailored properties for specific high-performance applications.

| Nanotechnology Application | Role of Triazine Derivative | Potential Impact |

| Drug Delivery | Surface functionalization of magnetic nanoparticles. nih.gov | Targeted and recyclable drug transport systems. |

| Polymer Nanocomposites | Coating for silica nanoparticles. acs.org | Enhanced mechanical properties and stability of materials. |

| Advanced Materials | Building block for Covalent Triazine Frameworks (CTFs). mdpi.com | High-performance materials for gas storage, sorption, and catalysis. |

| Bioimaging | Fluorescent tagging of carbon-based nanomaterials. fu-berlin.de | Development of novel probes for diagnostic assays. |

Sustainable and Green Chemistry Innovations in Triazine Synthesis and Application

In line with the global push for more environmentally friendly chemical processes, a major focus of future research is the development of sustainable methods for synthesizing and applying triazine derivatives. Traditional methods for preparing the triazine ring often require harsh conditions and organic solvents.

Modern, green methodologies are increasingly being adopted. Microwave-assisted synthesis has emerged as a highly efficient procedure for preparing 2,4-diamino-1,3,5-triazines. chim.itresearchgate.net This technique dramatically reduces reaction times from hours to minutes, often proceeds without the need for a solvent, and simplifies the work-up procedure, leading to higher yields and less waste. researchgate.net

Sonochemistry, the use of ultrasound to promote chemical reactions, represents another powerful green tool. Protocols using sonication can enable the synthesis of 1,3,5-triazine derivatives in as little as five minutes using water as the solvent, a significant improvement in environmental impact compared to classical heating methods. monash.edu These green synthetic protocols not only reduce the environmental footprint but also make the production of this compound and its derivatives more economical and scalable for industrial applications. monash.edu

Q & A

Q. What are the standard synthetic routes for N,N-dimethyl-1,3,5-triazine-2,4-diamine, and how can its purity be validated?

- Methodology : A common approach involves condensation reactions using cyanoguanidine with dimethylamine derivatives under acidic conditions. For example, similar triazine-diamines are synthesized via microwave-assisted one-pot reactions with cyanoguanidine, aldehydes, and amines, followed by acid/base treatments for cyclization .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization from ethanol/water.

- Characterization :

- NMR (¹H, ¹³C) to confirm substitution patterns and dimethyl groups.

- Elemental analysis (C, H, N) to verify stoichiometry.

- Melting point determination (e.g., 154–156°C for analogous compounds) .

Q. How can researchers address solubility challenges of this compound in aqueous systems?

- Methodology :

- Use co-solvents like DMSO (≤10% v/v) or ethanol to enhance solubility without disrupting biological assays .

- Formulate as nanoparticles via solvent evaporation or ionic gelation to improve bioavailability .

- Validate solubility via UV-Vis spectroscopy (λmax ~260 nm for triazine derivatives) .

Advanced Research Questions

Q. What computational strategies are effective for predicting the antiproliferative activity of this compound derivatives?

- Methodology :

- 3D-QSAR Modeling : Use comparative molecular field analysis (CoMFA) to correlate substituent electronic/steric properties with activity against cancer cell lines (e.g., MDA-MB-231) .

- Molecular Docking : Screen against targets like PAK4 (p21-activated kinase 4) using AutoDock Vina, focusing on hydrogen bonding with the triazine core .

- ADMET Prediction : Employ tools like SwissADME to optimize pharmacokinetic properties (e.g., logP < 3 for blood-brain barrier penetration) .

Q. How can contradictions in gene expression data from this compound-treated cancer cells be resolved?

- Methodology :

- Multi-Omics Integration : Combine RNA-seq, proteomics, and phosphoproteomics to identify consistent pathways (e.g., apoptosis via caspase-3 activation or cell cycle arrest at G1/S) .

- CRISPR Knockout : Validate candidate genes (e.g., Bcl-2, p53) in isogenic cell lines to confirm mechanistic roles .

- Dose-Response Analysis : Use Hill equation modeling to distinguish primary targets from off-target effects .

Q. What experimental designs are optimal for studying synergistic effects of this compound with checkpoint inhibitors?

- Methodology :

- Combination Index (CI) : Apply the Chou-Talalay method in vitro (e.g., CI < 1 indicates synergy with anti-PD-1) .

- In Vivo Models : Use syngeneic mouse tumors (e.g., 4T1 breast cancer) with flow cytometry to assess T-cell infiltration post-treatment .

- Biomarker Profiling : Quantify IFN-γ and granzyme B via ELISA to link synergy with immune activation .

Q. How can resistance mechanisms to this compound be systematically investigated?

- Methodology :

- Long-Term Exposure : Generate resistant cell lines via incremental dosing (IC₅₀ escalation over 6 months) .

- Whole-Exome Sequencing : Identify mutations in drug targets (e.g., PAK4) or efflux pumps (e.g., ABCB1) .

- Metabolomics : Track ATP depletion or glutathione levels to pinpoint metabolic adaptations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.